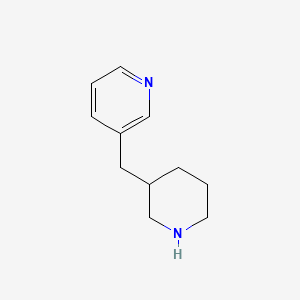

3-(Piperidin-3-ylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPORSMWGTWDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769909-25-3 | |

| Record name | 3-[(piperidin-3-yl)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Pyridine and Piperidine Chemistry Research

Pyridine (B92270) and piperidine (B6355638) rings are among the most prevalent heterocyclic systems in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netbenthamdirect.com Pyridine, an aromatic six-membered ring containing one nitrogen atom, is a cornerstone of many therapeutic agents due to its unique electronic properties, water solubility, and ability to form stable salts. nih.gov Its derivatives have found applications in treating a wide array of conditions, including cancer, inflammation, and infectious diseases. researchgate.net

Conversely, piperidine, the saturated counterpart of pyridine, is a six-membered ring with one nitrogen atom and five sp3-hybridized carbon atoms. nih.gov This structural motif is a key component in a vast number of pharmaceuticals and alkaloids. researchgate.netwikipedia.org The inclusion of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

The compound 3-(Piperidin-3-ylmethyl)pyridine uniquely combines these two important heterocyclic systems. This hybrid structure allows for the exploration of synergistic effects and the development of molecules with novel biological activities. Research in this area often focuses on developing new synthetic methodologies to create such hybrid compounds efficiently. benthamdirect.com

Overview of Structural Motifs in Advanced Organic Synthesis

In the realm of advanced organic synthesis, specific structural motifs are often sought after for their ability to impart desirable properties to a molecule. The 3-(Piperidin-3-ylmethyl)pyridine framework serves as a versatile scaffold for the construction of complex molecular architectures. The pyridine (B92270) moiety can act as a key interaction point with biological targets, while the piperidine (B6355638) ring can be modified to fine-tune the molecule's three-dimensional shape and physicochemical properties. researchgate.net

The synthesis of substituted piperidines is a significant focus in organic chemistry, with hydrogenation of the corresponding pyridine derivatives being a common approach. nih.gov The development of stereoselective methods to produce specific isomers of piperidine-containing compounds is a crucial area of research, as different isomers can exhibit vastly different biological activities.

The combination of the basic piperidine nitrogen and the aromatic pyridine ring in this compound offers multiple points for chemical modification. This allows for the creation of diverse libraries of compounds for screening in drug discovery programs. The structural rigidity of the pyridine ring, coupled with the conformational flexibility of the piperidine ring, provides a unique platform for designing molecules that can precisely fit into the binding sites of biological targets.

Fundamental Research Questions and Objectives

Strategies for Constructing the Pyridine (B92270) Ring Moiety

The formation of the pyridine ring is a fundamental step in the synthesis of this compound. Various methods, ranging from classical condensation reactions to modern catalytic approaches, have been developed to construct this aromatic heterocycle.

Reductive Amination Approaches

Reductive amination serves as a versatile method for forming carbon-nitrogen bonds and has been applied to the synthesis of pyridine derivatives. This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. While direct reductive amination to form the pyridine ring of the target compound is less common, the principles are applied in the synthesis of precursors and analogs. For instance, the reductive amination of substituted piperidines with various aldehydes using borane-pyridine complex (BAP) as a reducing agent has been shown to be an effective method for producing N-substituted piperidines. tandfonline.com This method offers an alternative to sodium cyanoborohydride, avoiding the formation of nitrile impurities. tandfonline.com The reaction is compatible with a range of functional groups and solvents. tandfonline.com Furthermore, iridium-catalyzed reductive amination has been developed for the synthesis of primary, secondary, and tertiary amines from aldehydes and nitrogen sources, demonstrating the broad applicability of this reaction type. researchgate.net

Cyclization Reactions in Pyridine Synthesis

Cyclization reactions are a cornerstone of pyridine synthesis, involving the formation of the six-membered ring from acyclic precursors. Several named reactions and modern catalytic methods fall under this category.

Classical Methods: The Chichibabin synthesis, a condensation reaction of aldehydes with ammonia (B1221849), and the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne, are classical examples of pyridine ring formation. numberanalytics.com

Transition Metal-Catalyzed Cyclizations: Modern synthetic chemistry often employs transition metals like palladium or copper to catalyze the cyclization of nitriles and alkynes, offering improved yields and selectivity. numberanalytics.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed as a green method for synthesizing substituted pyridines. rsc.org

[4+2] Cycloaddition/Retro-Diels-Alder Reactions: A favored method for constructing pyridine rings involves an inverse-demand Diels-Alder reaction of heterocyclic azadienes, followed by either extrusion of a part of the resulting bicycle in a retro-[4+2] reaction or scission of the bridge. baranlab.org 1,4-Oxazin-2-ones, prepared from β-amino alcohols and acetylene (B1199291) dicarboxylate, can undergo a tandem cycloaddition/cycloreversion reaction with alkynes to yield substituted pyridines. acs.org

Base-Catalyzed Cyclizations: An efficient synthesis of benzofuro[3,2-b]pyridines has been developed through a K2CO3-catalyzed 1,4-addition/intramolecular cyclization/aromatization sequence of aurone-derived 1-azadienes with trisubstituted allenoates. acs.org

Pyridine Ring Formation from Precursors

The pyridine ring can also be formed from various precursor molecules through rearrangement or ring-closing reactions.

| Precursor Type | Reaction Description | Reference |

| 1,5-Dicarbonyl Compounds | A reactive 1,5-dione moiety can react with ammonia in a non-enzymatic pathway to form the pyridine ring. nih.gov | nih.gov |

| Quinolinate | The biosynthesis of the pyridine ring of NAD involves the cyclization of 2-amino-3-carboxymuconic semialdehyde (ACMS) to quinolinate, which is a precursor to the pyridine ring. nih.gov | nih.gov |

| Alkoxyallenes, Nitriles, and Carboxylic Acids | A three-component reaction can be used to synthesize highly functionalized pyridin-4-ol derivatives. chim.it | chim.it |

| α-Pyridinium Methyl Ketone Salts and α,β-Unsaturated Carbonyls | The Kröhnke pyridine synthesis involves the reaction of these precursors to form substituted pyridines. wikipedia.org | wikipedia.org |

Strategies for Constructing the Piperidine Ring Moiety

The synthesis of the saturated piperidine ring is the second critical aspect of assembling this compound. This is often achieved through intramolecular cyclization or the reduction of a pre-existing pyridine ring.

Intramolecular Cyclization Techniques

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing both the nitrogen atom and a reactive site for ring closure.

N-Acyliminium and Iminium Ion Cyclization: A notable method involves the intramolecular cyclization of acyl iminium and iminium ions substituted with an allylsilyl side chain, which acts as an internal π-nucleophile. benthamdirect.com This has been applied to the synthesis of piperidine alkaloids. benthamdirect.com

Radical-Mediated Cyclization: Radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is an effective method for producing various piperidines. mdpi.com

Reductive Cyclization: The diastereoselective synthesis of highly substituted N-hydroxypiperidines can be achieved through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com

Pictet-Spengler and Aza Prins/Ritter Reactions: N-sulfonyl iminium ions can be triggered to undergo Pictet-Spengler or Aza Prins/Ritter cyclizations to form piperidine scaffolds, with metal triflates acting as Lewis acids to activate the sulfonamide nitrogen. usm.edu

Hydrogenation and Reduction Methods for Piperidine Formation

The most direct route to a piperidine ring is often the reduction of a corresponding pyridine derivative. This transformation is a cornerstone of many synthetic strategies for piperidine-containing compounds.

Catalytic Hydrogenation: The catalytic hydrogenation of pyridine is a common and convenient method for preparing piperidine. dtic.mil A variety of catalysts are employed, including nickel, rhodium, ruthenium, and palladium, often under pressure and elevated temperatures. mdpi.comdtic.milresearchgate.net For instance, heterogeneous 10% Rh/C can catalyze the complete hydrogenation of aromatic rings, including pyridine, in water at 80 °C under 5 atm of H2 pressure. organic-chemistry.org

Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation protocols have been developed. These methods use hydrogen donors like borane-ammonia (H3N-BH3) in the presence of a catalyst, such as RuCl3·xH2O, to reduce pyridines to piperidines. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid has also been described to access N-aryl piperidines through a reductive transamination process. acs.org

Electrocatalytic Hydrogenation: A more recent development is the electrocatalytic hydrogenation of pyridines. researchgate.netnih.gov This method uses an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode to achieve hydrogenation at ambient temperature and pressure without the need for acidic additives. researchgate.netnih.gov

Non-Metal Catalyzed Reduction: Boron ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines. mdpi.com

The following table summarizes various hydrogenation methods for piperidine formation:

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

| Catalytic Hydrogenation | Nickel | 170-200 °C | Convenient for piperidine synthesis | dtic.mil |

| Catalytic Hydrogenation | 10% Rh/C | 80 °C, 5 atm H2, water | Mild conditions, applicable to various heterocycles | organic-chemistry.org |

| Transfer Hydrogenation | RuCl3·xH2O, H3N-BH3 | - | Uses borane-ammonia as hydrogen source | organic-chemistry.org |

| Transfer Hydrogenation | Rhodium catalyst, HCOOH | - | Access to N-aryl piperidines | acs.org |

| Electrocatalytic Hydrogenation | Rh/C cathode, AEM electrolyzer | Ambient temperature and pressure | Avoids acidic additives and harsh conditions | researchgate.netnih.gov |

| Non-Metal Catalyzed Reduction | Borenium ions, hydrosilanes | Mild to elevated temperature/pressure | Diastereoselective reduction | mdpi.com |

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidines from their corresponding pyridine precursors. mdpi.com This process typically involves the use of transition metal catalysts and hydrogen gas, often under pressure, to reduce the aromatic pyridine ring to a saturated piperidine ring. mdpi.comasianpubs.org

Several catalysts, including platinum, palladium, rhodium, and ruthenium, have been investigated for this transformation. asianpubs.org The choice of catalyst and reaction conditions can significantly influence the efficiency and stereoselectivity of the hydrogenation. For instance, platinum oxide (PtO2), also known as Adams' catalyst, has been employed for the hydrogenation of substituted pyridines in acetic acid under hydrogen pressures of 50 to 70 bar. asianpubs.org This method has been used to produce various piperidine derivatives. asianpubs.org

An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines has also been described, enabling the stereoselective formation of piperidines. dicp.ac.cn This approach utilizes a chiral oxazolidinone auxiliary attached to the pyridine ring to direct the hydrogenation, leading to high enantiomeric excess in the final piperidine product. dicp.ac.cn For example, the hydrogenation of a 2-oxazolidinone-substituted pyridine using a palladium hydroxide (B78521) on carbon (Pd(OH)2/C) catalyst can yield the corresponding (S)-3-methyl piperidine with 98% enantiomeric excess. dicp.ac.cn

The hydrogenation of bromopyridine derivatives using palladium or rhodium catalysts has also been explored. The use of additives like hydrochloric acid or triethylamine (B128534) can influence the reaction outcome, such as retaining or removing a hydroxyl group. nih.gov

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Product | Conditions | Yield/ee | Reference |

| PtO2 | Substituted Pyridines | Substituted Piperidines | H2 (50-70 bar), Acetic Acid, RT | - | asianpubs.org |

| Pd(OH)2/C | 2-Oxazolidinone-substituted Pyridine | (S)-3-Methyl Piperidine | H2 (100 bar), Acetic Acid, 40°C | 98% ee | dicp.ac.cn |

| Rhodium(I) complex | Fluoropyridines | all-cis-(Multi)fluorinated Piperidines | Pinacol borane | - | mdpi.com |

Reductions of Piperidinone Derivatives

An alternative route to piperidines involves the reduction of piperidinone precursors. google.com This strategy is particularly useful for accessing substituted piperidines that may be difficult to obtain through direct hydrogenation of pyridines. The synthesis of 1-BOC-3-piperidone, a key intermediate, can be achieved from 3-hydroxypyridine (B118123) through a three-step sequence involving reduction, protection of the piperidine nitrogen with a BOC group, and subsequent Oppenauer oxidation. google.com

The reduction of the piperidinone carbonyl group can be accomplished using various reducing agents. For instance, N-Boc-3-piperidone can be asymmetrically reduced to (S)-N-Boc-3-hydroxypiperidine using biocatalytic methods, which offer high enantioselectivity. researchgate.net Chemical reductions are also employed; for example, the reduction of N-galactosyl-2-piperidones can lead to the formation of 3-substituted piperidin-2-ones with high diastereoselectivity. znaturforsch.com

Furthermore, the double reduction of pyridine derivatives offers an efficient pathway to asymmetrically synthesized aminofluoropiperidines. mdpi.com This process involves an initial reduction with sodium borohydride (B1222165) followed by a key asymmetric hydrogenation step using a catalytic ruthenium(II) complex. mdpi.com

Multicomponent Reactions (MCRs) for Piperidine Synthesis

Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of complex molecules like piperidines in a single step from three or more starting materials. rug.nl MCRs are highly valued for their atom economy and ability to rapidly generate molecular diversity. rug.nl

One notable example is the synthesis of fully substituted pyridines and dihydropyridines through a base-catalyzed MCR utilizing primary aliphatic amines. rsc.org This approach allows for the chemoselective formation of either the pyridine or dihydropyridine (B1217469) ring. rsc.org Another MCR involves a one-pot, three-component cascade reaction to produce spirooxindole pyrrolidine (B122466) derivatives, where a piperidin-4-one derivative is a key starting material. tandfonline.com

The Hantzsch reaction, a classic MCR, has been adapted for the synthesis of 1,4-dihydropyridine (B1200194) derivatives containing a pyrazole (B372694) moiety, which can serve as precursors to piperidines. mdpi.com MCRs have also been employed to synthesize piperidines with terminal alkynes, which are valuable for further functionalization through cross-coupling reactions. nih.gov

Coupling and Linkage Strategies for Pyridine-Piperidine Adducts

Connecting the pre-formed pyridine and piperidine rings is a crucial aspect of synthesizing molecules like this compound. Various chemical strategies are employed to form the linker between these two heterocyclic systems.

Nucleophilic Substitution Reactions in Linker Formation

Nucleophilic substitution is a fundamental reaction for forming C-N or C-C bonds to link the pyridine and piperidine moieties. Pyridine and its derivatives are susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. quora.comstackexchange.com This reactivity is enhanced in N-alkyl pyridinium salts. chemistry-online.com

In the synthesis of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, a key step involves a substitution reaction where the sodium salt of BOC-protected 4-(hydroxymethyl)piperidine displaces a chlorine atom on a pyrazine (B50134) ring, which is structurally related to pyridine. nih.gov Similarly, a Mitsunobu reaction between a bromochloropyridin-3-ol and BOC-protected 4-(hydroxymethyl)piperidine establishes the ether linkage. nih.gov

The reactivity of halopyridines towards nucleophilic substitution varies with the position of the halogen. For example, the reactivity of chloropyridines with methoxide (B1231860) ion follows the order 4-chloro > 2-chloro > 3-chloro. uoanbar.edu.iq The mechanism of these reactions can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between the pyridine and piperidine fragments. researchgate.netnih.gov These reactions offer a versatile way to introduce a wide range of substituents.

A one-pot sequential Suzuki-Miyaura coupling and hydrogenation process has been developed for the synthesis of functionalized piperidines under mild conditions. nih.gov This allows for the introduction of an aryl or other group onto the pyridine ring before its subsequent reduction to piperidine.

A rhodium-catalyzed asymmetric reductive Heck reaction represents a more recent cross-coupling approach. snnu.edu.cnacs.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org A subsequent reduction step then yields the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.orgnih.gov This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed carbometalation, and a final reduction, provides access to a diverse library of chiral piperidines. snnu.edu.cnacs.orgnih.gov

Alkylation Reactions

Alkylation reactions provide a direct method for forming a carbon-carbon bond between the pyridine and a side chain that can be part of, or a precursor to, the piperidine ring. Regioselectivity can be a challenge in the alkylation of pyridines. chemistryviews.org

To achieve selective C-4 alkylation, a common strategy involves using a blocking group on the pyridine nitrogen. chemistryviews.org A practical method utilizes a fumarate (B1241708) blocking group derived from inexpensive maleic acid, which directs alkylation to the C-4 position under acid-free Minisci conditions. chemistryviews.org

Alkylation can also be performed on pre-formed piperidine rings. For instance, the reaction of N-galactosyl-5,6-dehydropiperidin-2-ones with electrophiles can introduce substituents at the 3-position. znaturforsch.com Additionally, the organolithiation of cyclic imines derived from piperidine allows for regioselective 2-alkylation. acs.org

Stereoselective and Enantioselective Synthesis

The development of synthetic routes to enantiomerically enriched 3-substituted piperidines has been a subject of extensive research. nih.govacs.org Traditional methods often involve lengthy synthetic sequences or resolution of racemic mixtures, which can be inefficient. nih.gov Modern approaches, however, increasingly rely on catalytic asymmetric methods to achieve high levels of stereocontrol.

Asymmetric Synthesis Approaches for Chiral Centers

A key challenge in synthesizing chiral 3-substituted piperidines is the creation of the stereocenter at the C3 position with a defined absolute configuration. Several powerful strategies have emerged to address this.

One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction . This method utilizes a chiral rhodium catalyst to couple aryl, heteroaryl, or vinyl boronic acids with a protected dihydropyridine derivative, phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnnih.govorganic-chemistry.org This reaction proceeds with high yield and excellent enantioselectivity, establishing the chiral center at the 3-position of the resulting tetrahydropyridine (B1245486). Subsequent reduction of the tetrahydropyridine affords the desired enantiomerically enriched 3-substituted piperidine. snnu.edu.cnacs.org A variety of chiral ligands, such as (S)-Segphos, can be employed to induce asymmetry. organic-chemistry.org

Another powerful technique involves the chemo-enzymatic dearomatization of pyridiniums . This strategy uses a combination of an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines with high precision. researchgate.net

Chiral auxiliaries also play a crucial role in asymmetric synthesis. For instance, N-galactosylated pyridin-2-one derivatives can be used to direct the stereoselective introduction of substituents at the 3-position. znaturforsch.comresearchgate.net The bulky chiral auxiliary guides the approach of electrophiles to the enolate of the piperidin-2-one, leading to high diastereoselectivity. znaturforsch.com

The following table summarizes the key features of these asymmetric synthesis approaches:

| Asymmetric Approach | Key Reagents/Catalysts | Intermediate | Key Advantages |

| Rh-catalyzed Asymmetric Reductive Heck | Rh-catalyst (e.g., [Rh(cod)OH]₂), Chiral ligand (e.g., (S)-Segphos), Boronic acid, Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridine | High yield, excellent enantioselectivity, broad functional group tolerance. snnu.edu.cnnih.govorganic-chemistry.org |

| Chemo-enzymatic Dearomatization | Amine oxidase, Ene-imine reductase | N-substituted tetrahydropyridine | Precise stereochemical control. researchgate.net |

| Chiral Auxiliary (N-galactosylation) | N-galactosyl-pyridin-2-one, Electrophile | N-galactosyl-2-piperidone enolate | High diastereoselectivity in substituent introduction. znaturforsch.com |

Control of Stereochemistry in Ring Formation

Controlling the stereochemistry during the formation of the piperidine ring itself is another critical aspect of the synthesis of complex piperidine derivatives. Several methods have been developed to achieve this, often involving intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclized product.

One such strategy is intramolecular radical C–H amination/cyclization . In this approach, an enantioselective cyanidation of a fluorosubstituted amine, catalyzed by a chiral copper(II) complex, generates a chiral aminonitrile. This intermediate then undergoes cyclization in the presence of a reducing agent like DIBAL-H to form the chiral piperidine ring. mdpi.com

Palladium-catalyzed azide (B81097) reductive cyclization offers another route. An aldehyde containing an azide group can undergo a one-pot reductive cyclization catalyzed by palladium to form a piperidine ring with defined stereochemistry. mdpi.com

Furthermore, diastereoselective reductive cyclization of amino acetals has been employed. This method begins with a diastereoselective Mannich reaction to create an amino acetal (B89532) with controlled stereocenters. Subsequent reductive cyclization preserves this stereochemistry in the final piperidine ring. mdpi.com

The table below outlines these methods for controlling stereochemistry during ring formation:

| Method | Key Steps | Stereochemical Control |

| Intramolecular radical C–H amination/cyclization | Enantioselective cyanidation followed by reductive cyclization. mdpi.com | The stereochemistry of the initial aminonitrile dictates the final piperidine stereochemistry. mdpi.com |

| Palladium-catalyzed azide reductive cyclization | One-pot reductive cyclization of an azido-aldehyde. mdpi.com | The stereochemistry of the starting material is transferred to the cyclized product. mdpi.com |

| Diastereoselective reductive cyclization of amino acetals | Diastereoselective Mannich reaction followed by reductive cyclization. mdpi.com | The stereochemistry established in the Mannich reaction is retained. mdpi.com |

Diastereoselective Reactions

For the synthesis of piperidines with multiple stereocenters, diastereoselective reactions are paramount. These reactions allow for the selective formation of one diastereomer over others.

A powerful example is the diastereoselective alkylation of N-galactosyl-5,6-dehydro-piperidin-2-ones . The enolate of these chiral piperidinones reacts with electrophiles to introduce a substituent at the 3-position with high diastereoselectivity. For instance, alkylation with n-butyl iodide can proceed with high diastereomeric ratios. znaturforsch.com

Diastereoselective dihydroxylation of unsaturated piperidine derivatives is another important tool. The choice of dihydroxylation conditions, such as Upjohn (OsO₄/NMO) or Donohoe's (OsO₄/TMEDA) conditions, can lead to complementary diastereoselectivity, allowing access to different diastereomers of polyhydroxylated piperidines. beilstein-journals.org

A highly effective multicomponent reaction has been developed for the stereoselective synthesis of highly substituted piperidin-2-ones with three stereogenic centers. This reaction involves a Michael–Mannich–cyclization cascade of dicyano olefins, aldehydes, pyridinium ylides, and ammonium (B1175870) acetate, yielding a single diastereomer. hse.ru

The following table provides a summary of these diastereoselective reactions:

| Reaction | Substrate | Reagents | Key Outcome |

| Diastereoselective Alkylation | N-galactosyl-5,6-dehydro-piperidin-2-one | Base (e.g., LiHMDS), Electrophile (e.g., n-butyl iodide) | High diastereoselectivity in the formation of 3-substituted piperidin-2-ones. znaturforsch.com |

| Diastereoselective Dihydroxylation | Unsaturated piperidine derivative | OsO₄/NMO (Upjohn) or OsO₄/TMEDA (Donohoe) | Complementary diastereoselectivity, providing access to different polyhydroxylated piperidine diastereomers. beilstein-journals.org |

| Multicomponent Reaction | Dicyano olefin, Aldehyde, Pyridinium ylide | Ammonium acetate | Stereoselective formation of piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru |

Spectroscopic Analysis Techniques

Modern spectroscopy provides an in-depth view of the molecular structure of this compound, confirming its atomic arrangement and stereochemical nuances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the connectivity and chemical environments within the this compound molecule. The ¹H NMR spectrum displays signals corresponding to each unique proton, with their chemical shifts, multiplicities, and integration values providing a wealth of structural information. For instance, the aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the piperidine ring and the methylene (B1212753) bridge are found in the more shielded, upfield region. rsc.orgchemicalbook.comsigmaaldrich.com The coupling patterns observed between adjacent protons help to piece together the connectivity of the carbon skeleton.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of distinct signals confirms the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are typically observed between δ 120-150 ppm, whereas the carbons of the piperidine ring and the methylene linker resonate at higher field strengths. acs.orgresearchgate.netnih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, solidifying the structural assignment. nih.govresearchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |

| Piperidine Ring Protons | 1.0 - 3.0 | 20 - 60 |

| Methylene Bridge Protons | ~2.5 | ~40 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To unambiguously assign the stereochemistry and resolve complex spectral overlaps, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. longdom.orgyoutube.comemerypharma.com

COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. longdom.orgemerypharma.comnih.gov This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule and confirming the connectivity established by 1D NMR. longdom.orgemerypharma.com

The protonation state of this compound, which contains two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring), can be investigated using NMR spectroscopy in pH-controlled environments. By monitoring the changes in the chemical shifts of the protons as a function of pH, the pKa values of the two nitrogen atoms can be determined. mnstate.eduacs.org

Typically, as the pH of the solution is lowered, the nitrogen atoms become protonated, leading to a downfield shift in the signals of the adjacent protons due to the increased positive charge. mnstate.edunih.gov The piperidine nitrogen is generally more basic than the pyridine nitrogen and is therefore protonated first at a higher pH. nih.gov This is observed as a significant downfield shift of the protons on the piperidine ring. As the pH is further decreased, the pyridine nitrogen becomes protonated, causing a downfield shift in the aromatic proton signals. nih.gov By plotting the chemical shifts versus pH, titration curves can be generated, from which the pKa values for each nitrogen can be extracted. mnstate.edu This information is critical for understanding the behavior of the molecule in biological systems and for designing analogues with specific acid-base properties.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.comchemrxiv.org This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. acs.orgtandfonline.commdpi.com The experimentally measured mass is compared to the calculated mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the correct molecular formula of this compound, which is C₁₁H₁₆N₂. acs.orgtandfonline.commdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its various vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to transitions in a molecule's dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. bohrium.com For this compound, the spectra are a composite of the characteristic vibrations of the pyridine ring, the piperidine ring, and the methylene bridge.

While a specific, experimentally recorded spectrum for this compound is not detailed in the available literature, the expected vibrational modes can be assigned based on extensive studies of its constituent functional groups. The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, along with a series of C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. iucr.org The piperidine ring, a saturated heterocycle, shows characteristic N-H stretching for a secondary amine (typically a broad band around 3300-3500 cm⁻¹) and aliphatic C-H stretching vibrations between 2800 and 3000 cm⁻¹. C-N stretching vibrations are generally found in the 1000-1200 cm⁻¹ range. oup.com

The interaction between the two rings via the methylene linker can lead to shifts in these frequencies and the appearance of mixed vibrational modes. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental data for precise assignments. bohrium.comnih.gov

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H Stretch | Piperidine | 3300 - 3500 | IR |

| Aromatic C-H Stretch | Pyridine | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Piperidine, Methylene | 2800 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | Pyridine | 1400 - 1600 | IR, Raman |

| CH₂ Scissoring | Piperidine, Methylene | ~1450 | IR |

| C-N Stretch | Piperidine | 1000 - 1200 | IR |

| Ring Bending/Deformation | Pyridine, Piperidine | Below 1000 | IR, Raman |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores—molecular moieties that absorb light. The primary chromophore in this compound is the pyridine ring.

The pyridine ring exhibits two main types of electronic transitions: π→π* and n→π* transitions. jst.go.jp The π→π* transitions are typically of high intensity and occur at lower wavelengths (higher energy), while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and occur at higher wavelengths (lower energy). For pyridine itself in a non-polar solvent, a strong π→π* band appears around 251 nm, and a weak n→π* band is observed around 270 nm.

The substitution on the pyridine ring at the 3-position by the piperidin-3-ylmethyl group is expected to cause a slight shift in the absorption maxima (λmax), known as a batochromic (red) or hypsochromic (blue) shift, depending on the electronic effects of the substituent. While specific experimental UV-Vis data for this compound is not available in the cited literature, analysis of similar 3-substituted pyridines suggests that the absorption maxima would not deviate significantly from those of the parent pyridine. bohrium.com The technique is also fundamental in quantitative analysis, where absorbance is related to concentration via the Beer-Lambert law. semanticscholar.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Pyridine Ring | ~250 - 265 | High |

| n → π | Pyridine Ring (N atom) | ~270 - 285 | Low |

X-ray Crystallography for Solid-State Structure

Determination of Molecular Conformation in the Crystal

The conformation of this compound is defined by the geometry of its two rings and the torsion angles of the linking methylene bridge. In analogous structures, the piperidine ring typically adopts a stable chair conformation to minimize steric strain. iucr.orgnih.gov For example, in the crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the piperazine (B1678402) ring, which is structurally similar to piperidine, exists in a chair conformation. iucr.org The pyridine ring is planar, as expected for an aromatic system. The relative orientation of these two rings is crucial and is described by the torsion angles around the C-C and C-N bonds of the linker. These angles determine whether the molecule adopts a folded or extended conformation in the crystal.

Table 3: Representative Conformational Data from an Analogous Crystal Structure (8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one HCl)

| Structural Feature | Description | Reference |

|---|---|---|

| Piperazine Ring Conformation | Chair | iucr.org |

| Pyridine-to-Phenyl Dihedral Angle | 40.17 (7)° | iucr.org |

| Pyridine-to-Quinoline Dihedral Angle | 36.86 (8)° | iucr.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, the presence of a hydrogen bond donor (the piperidine N-H) and multiple hydrogen bond acceptors (the pyridine and piperidine nitrogen atoms) makes hydrogen bonding a dominant interaction. In the crystal structures of related compounds, N-H···O, N-H···Cl, and various C-H···O, C-H···N, and C-H···Cl hydrogen bonds are observed, often linking molecules into chains, sheets, or more complex three-dimensional networks. iucr.orgresearchgate.net

Additionally, the aromatic pyridine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These can be face-to-face or offset (displaced face-to-face) arrangements and are crucial for stabilizing the crystal packing. researchgate.netresearchgate.net C-H···π interactions, where a C-H bond points towards the face of a pyridine ring, are also commonly observed. researchgate.net

Table 4: Examples of Intermolecular Interactions in a Related Pyridine Derivative Crystal

| Interaction Type | Description | Typical Distance (D···A) | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | Links cations into inversion dimers | ~2.9 Å | iucr.orgresearchgate.net |

| N-H···Cl Hydrogen Bond | Links anions to cations | - | iucr.org |

| C-H···O Hydrogen Bond | Contributes to layer formation | ~3.2 - 3.5 Å | researchgate.net |

| π-π Stacking | Not explicitly detailed in the analog | - | researchgate.net |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily hydrogen bonds. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For molecules containing hydrogen, C-H, N, and O atoms, the fingerprint plot is typically dominated by H···H, C···H/H···C, and O···H/H···O contacts. mdpi.comnih.gov In the analysis of a related piperidine derivative, H···H contacts accounted for 68% of the surface, C···H/H···C for 19%, and O···H/H···O for 12%. nih.gov For this compound, a similar distribution would be expected, with significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding in the crystal packing.

Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Piperidine Compound

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 51.5 | iucr.org |

| C···H / H···C | 20.2 | iucr.org |

| Cl···H / H···Cl | 10.1 | iucr.org |

| O···H / H···O | 7.4 | iucr.org |

| N···H / H···N | 6.5 | iucr.org |

Purity Assessment and Chromatographic Methods

Ensuring the purity of a chemical compound is critical for its use in research and development. Chromatographic techniques are the primary methods for assessing the purity of compounds like this compound by separating the main component from any impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of moderately polar compounds. researchgate.net A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set to a wavelength where the pyridine chromophore absorbs, such as 254 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. cmbr-journal.comnih.gov The sample is vaporized and passed through a capillary column (e.g., HP-5MS), where separation occurs based on boiling point and interaction with the stationary phase. cmbr-journal.com The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification of the main compound and any impurities by comparing their fragmentation patterns to spectral libraries. nih.gov

Table 6: Representative Chromatographic Methods for Purity Assessment

| Method | Parameter | Typical Conditions | Reference |

|---|---|---|---|

| RP-HPLC | Column | Gemini C18 (5 µm, 250 x 4.6 mm) | nih.gov |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | nih.gov | |

| Elution | Gradient (e.g., 5% to 95% B over 8 min) | nih.gov | |

| Detector | UV-VIS at 254 nm | nih.gov | |

| GC-MS | Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | cmbr-journal.com |

| Carrier Gas | Helium (1.0 mL/min) | cmbr-journal.com | |

| Temperature Program | Initial 60°C, ramp to 280°C | cmbr-journal.com | |

| Detector | Mass Spectrometer (e.g., Quadrupole) | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses both a pyridine ring and a piperidine ring, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed Research Findings

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The inclusion of a buffer is essential to control the pH and ensure the consistent ionization state of the basic nitrogen atoms in the piperidine and pyridine rings, which in turn leads to reproducible retention times and symmetrical peak shapes. A common modifier in the mobile phase for amine-containing compounds is a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, which can improve peak shape by minimizing tailing caused by the interaction of the basic analyte with residual silanol (B1196071) groups on the silica-based stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the pyridine ring of this compound contains a chromophore that absorbs UV light. The detection wavelength is typically set at or near the absorption maximum of the pyridine moiety, often around 254 nm or 260 nm, to ensure high sensitivity.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred over isocratic elution (constant mobile phase composition). A gradient allows for the effective elution of a wider range of compounds with varying polarities, which is particularly useful when analyzing for potential impurities alongside the main compound.

The table below outlines a typical set of HPLC conditions that would be suitable for the analysis of this compound, based on methods developed for analogous compounds. semanticscholar.orgjuniperpublishers.com

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% Mobile Phase B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Furthermore, for chiral compounds like this compound, which has a stereocenter at the 3-position of the piperidine ring, chiral HPLC is necessary to separate the enantiomers. This is critical as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC methods often utilize specialized chiral stationary phases (CSPs) that can differentiate between the enantiomers. For the separation of related chiral amines, pre-column derivatization with a chiral reagent can also be employed to form diastereomers that are then separable on a standard reversed-phase column. nih.gov

The following table summarizes the system suitability parameters that are typically assessed during the validation of an HPLC method to ensure its performance.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |

Conformational Analysis and Molecular Dynamics

Chair Conformations of the Piperidine (B6355638) Ring

Consistent with the behavior of saturated six-membered heterocycles, the piperidine ring of 3-(Piperidin-3-ylmethyl)pyridine is expected to predominantly adopt a chair conformation. This conformation minimizes both angle strain and torsional strain, providing a significantly lower energy state compared to other possible arrangements like boat or twist-boat conformations. Like cyclohexane, the piperidine chair has two distinct positions for substituents: axial and equatorial. Furthermore, the piperidine ring can undergo a rapid ring-flip, interconverting the two chair forms and causing axial and equatorial positions to switch.

The key substituent at the C3 position, the pyridin-3-ylmethyl group, has a strong conformational preference. Due to its significant steric bulk, this group is expected to overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions.

Two primary chair conformers exist, differing in the orientation of the N-H bond:

Equatorial N-H: The hydrogen atom on the nitrogen is in the equatorial position. This is generally the more stable conformer in the gas phase and nonpolar solvents.

Axial N-H: The hydrogen atom on the nitrogen is in the axial position. This conformer can be stabilized in polar, protic solvents capable of hydrogen bonding.

The equilibrium between these two conformers is also influenced by the rapid nitrogen inversion process. However, for the large 3-(pyridin-3-ylmethyl) substituent, the chair conformation with this group in the equatorial position is the most stable and populated state. While direct experimental values for this compound are unavailable, studies on closely related N-benzylpiperidines confirm that bulky substituents at the nitrogen or on the ring carbon atoms preferentially occupy the equatorial position to maximize stability. nih.gov

The precise geometry of the chair conformation can be quantitatively described by Cremer and Pople puckering parameters (Q, θ, and φ). These parameters define the total puckering amplitude (Q) and the type of puckering (θ and φ). For a perfect chair, θ would be 0° or 180°. In substituted piperidines, slight distortions from the ideal chair geometry are common.

While specific parameters for this compound have not been reported, analysis of similarly substituted piperidine rings in crystal structures provides typical values. These data illustrate the expected degree of puckering in such systems. researchgate.netacharyainstitutes.in

Illustrative Puckering Parameters for Substituted Piperidine Rings (Note: The following data are from a related substituted piperidine and are for illustrative purposes only.)

| Parameter | Value | Description |

| Q (Å) | 0.5882 | Total puckering amplitude, indicating the extent of deviation from a planar ring. |

| θ (°) | 180 | Polar angle, indicating a chair conformation. |

| φ (°) | 289 | Azimuthal angle, specifying the location on the pseudorotational path. |

| Data derived from a representative substituted piperidine structure. researchgate.net |

Torsional Analysis and Rotational Isomers

Rotational isomers, or rotamers, arise from rotation around single bonds. For this compound, the most significant rotational freedom is around the C3-C(methylene) bond connecting the piperidine ring to the pyridine (B92270) moiety. The relative orientation of the two rings is defined by the torsion angle (dihedral angle) around this bond.

Potential Energy Surfaces and Conformer Stability

The potential energy surface (PES) provides a map of a molecule's energy as a function of its geometric coordinates. aps.org The stable conformations of this compound correspond to minima on this surface. The global minimum is predicted to be the chair conformer with the 3-(pyridin-3-ylmethyl) group in the equatorial position.

The interconversion between the two chair forms (ring flip) proceeds through higher-energy intermediates, such as the twist-boat and the boat conformations, which represent transition states and high-energy intermediates on the PES. The energy barrier for ring inversion in piperidine is significantly higher than that for nitrogen inversion. Ab initio studies on related heterocycles have detailed such interconversion pathways, identifying various transition states and minima. scispace.com A one-dimensional cut through the PES for the rotation around the C3-C(methylene) bond would show energy minima corresponding to the most stable rotamers.

Influence of Substituents on Conformation

The conformational equilibrium of the piperidine ring is highly sensitive to the nature and position of its substituents.

3-(Pyridin-3-ylmethyl) Group : As the primary substituent, its large size is the dominant factor, forcing it into an equatorial orientation to relieve steric strain.

N-Substituents : If the piperidine nitrogen were to be alkylated or acylated, the conformational preference at the nitrogen would be affected. For instance, N-methylation strongly favors an equatorial methyl group.

Pyridine Ring Substituents : Substituents on the pyridine ring would have a lesser, but still measurable, electronic and steric influence on the rotational preference around the connecting C-C bond.

Studies on analogous systems show that even subtle changes, such as replacing a phenyl ring with a pyridine ring or adding small groups, can alter binding affinities in biological systems, an effect often mediated by conformational changes. smu.edu

Solvent Effects on Conformational Equilibria

The solvent environment can significantly influence the relative stabilities of different conformers, particularly those with different dipole moments. While the equatorial preference of the large 3-(pyridin-3-ylmethyl) group is unlikely to be overturned by solvent effects, the equilibrium between the axial N-H and equatorial N-H conformers is sensitive to the medium.

In polar, hydrogen-bond-donating solvents like water, the axial N-H conformer may be stabilized through hydrogen bonding interactions. Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Computational studies on related fluorinated alkanes and other molecules demonstrate that conformational energy differences can be significantly reduced or altered in polar solvents compared to the gas phase due to the stabilization of conformers with larger dipole moments. ethz.ch

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of molecular systems. niscair.res.inresearchgate.net This approach is utilized to model various aspects of 3-(Piperidin-3-ylmethyl)pyridine, from its three-dimensional structure to its reactivity and spectroscopic signatures. niscair.res.inresearchgate.net

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium structure, is a fundamental step in computational analysis. For molecules with flexible components like this compound, which contains a piperidine (B6355638) ring, this involves identifying the lowest energy conformer. The piperidine ring typically adopts a chair conformation. mdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to perform geometry optimization. researchgate.netnih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. exaly.com For similar piperidine-containing compounds, different stable conformers have been identified, and their relative energies calculated to determine the most stable structure. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration, which correspond to the distinct patterns of atomic motion. nih.govresearchgate.net

Theoretical vibrational spectra are often calculated using the same DFT method and basis set as the geometry optimization. nih.gov The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.netrsc.org The analysis of these predicted spectra, including the potential energy distribution (PED), allows for the assignment of specific vibrational modes to the observed experimental bands. nih.govrsc.org

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com DFT calculations at levels like B3LYP/6-311G+(d,p) are used to compute the energies of these orbitals and visualize their spatial distribution. ias.ac.in This analysis helps to identify the regions of the molecule most likely to be involved in chemical reactions. researchgate.netscience.gov

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO, indicating chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netrsc.org Green areas represent regions of neutral potential. researchgate.net For a molecule like this compound, the MEP map can highlight the electronegative nitrogen atom in the pyridine (B92270) ring as a likely site for protonation or interaction with electrophiles. uni-muenchen.dersc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR shielding tensors. researchgate.netconicet.gov.arpageplace.de

These calculations are typically performed on the optimized geometry of the molecule using a DFT functional and a suitable basis set, such as B3LYP/6-311++G(d,p). rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, usually tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. nih.gov

| Method | Description |

|---|---|

| GIAO (Gauge-Independent Atomic Orbital) | A common and accurate method for calculating NMR shielding tensors. researchgate.netconicet.gov.ar |

| DFT (Density Functional Theory) | The underlying quantum mechanical method used for the calculation. nih.gov |

| TMS (Tetramethylsilane) | The standard reference compound for reporting chemical shifts. researchgate.net |

DFT calculations can also be used to predict various thermodynamic properties of this compound. These calculations are derived from the vibrational frequency analysis and provide valuable information about the molecule's stability and behavior at different temperatures.

Key thermodynamic parameters that can be calculated include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at absolute zero temperature due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These parameters are often calculated at a standard temperature and pressure and can be used to understand the feasibility of reactions involving the compound. zsmu.edu.uaworldscientific.com

| Parameter | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 Kelvin. |

| Enthalpy (H) | The total heat content of the molecule. |

| Entropy (S) | A measure of the molecular disorder. |

| Gibbs Free Energy (G) | Indicates the spontaneity of chemical reactions. |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a foundational method in quantum chemistry, often used as a starting point for more advanced calculations. For molecules related to this compound, HF calculations, typically employing basis sets such as 6-31G(d,p), have been utilized to determine ground-state molecular structures and vibrational frequencies. researchgate.netresearchgate.net

While HF theory systematically neglects electron correlation, leading to some discrepancies with experimental results, it provides valuable qualitative insights and a robust initial model of the molecular geometry. Studies on similar piperidine derivatives have shown that while geometric parameters calculated by HF are generally reasonable, methods that include electron correlation, such as Density Functional Theory (DFT), often provide results that are in better agreement with experimental data, particularly for vibrational frequencies. researchgate.net For instance, in a comparative study of piperidine, the B3LYP method was found to be superior to the scaled HF approach for modeling molecular vibrations. researchgate.net

Table 1: Comparison of Computational Methods for Piperidine Derivatives

| Method | Key Feature | Common Application | Relative Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Neglects electron correlation. | Initial geometry optimization, wavefunction analysis. | Lower |

| Density Functional Theory (DFT) | Includes electron correlation via functionals. | Geometry optimization, vibrational frequencies, reaction energies. researchgate.net | Medium |

| Semi-Empirical | Uses parameters from experimental data to simplify calculations. libretexts.org | Large systems, initial conformational searches. | Very Low |

| Molecular Mechanics (MM) | Uses classical force fields. | Conformational analysis of very large systems. bas.bg | Lowest |

This table provides a general comparison of methods often applied in the study of heterocyclic compounds.

Ab Initio and Semi-Empirical Methods

The study of molecules like this compound benefits from a range of computational methods, each with a different balance of accuracy and computational cost. libretexts.org

Ab Initio methods, which literally mean "from the beginning," compute properties based on fundamental principles of quantum mechanics without using experimental data for parametrization. libretexts.org The Hartree-Fock method is the simplest form of ab initio calculation. More sophisticated ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster) build upon the HF result to systematically include electron correlation, yielding higher accuracy at a significant computational cost. These methods are practical primarily for smaller molecules. libretexts.org

Semi-empirical methods bridge the gap between ab initio techniques and purely classical molecular mechanics. rsc.org They employ a rigorous quantum mechanical framework but simplify the calculations by replacing certain complex integrals with parameters derived from experimental or high-level ab initio data. libretexts.orgrsc.org Methods like AM1 and PM3 fall into this category. scribd.com Their reduced computational demand allows for the study of larger molecular systems or for dynamic simulations where many calculations are required. rsc.org However, their reliance on parametrization means they are most reliable for molecules similar to those in the data set used for their development and should be used with caution for novel bonding situations. libretexts.org

In practice, a common workflow involves using faster semi-empirical or molecular mechanics methods for initial exploration, such as a conformational search, followed by higher-level ab initio or DFT methods for refining the geometries and energies of the most stable structures. bas.bg

Molecular Modeling and Mechanics (MM) for Conformational Energies

Molecular modeling using molecular mechanics (MM) is a powerful technique for exploring the conformational landscape of flexible molecules like this compound. MM methods treat molecules as collections of atoms held together by springs, using a classical mechanical "force field" to calculate the potential energy of a system as a function of its atomic coordinates. bas.bg This approach avoids the computational expense of quantum mechanical calculations, making it ideal for scanning the vast number of possible conformations to identify low-energy structures.

For the this compound scaffold, key degrees of freedom include the chair/boat conformations of the piperidine ring and the rotation around the single bonds connecting the two ring systems. Computational studies on closely related motifs, such as piperidine-3-ylmethanamine, have involved generating thousands of conformers and optimizing them to find the lowest energy states. mdpi.com The energy difference between a ligand's low-energy conformation in solution and its distorted shape when bound to a protein pocket, known as the deformation energy, can also be calculated using these methods. mdpi.com

The results from MM conformational searches provide crucial input for more accurate quantum mechanical calculations, which can then be used to refine the energies and electronic properties of the most stable conformers.

Table 2: Representative Conformational Energy Data for a Substituted Piperidine

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Description |

|---|---|---|---|---|

| Conf_1 | 0.00 | -65 | -91 | Most stable conformer found via calculation. researchgate.net |

| Conf_2 | 1.25 | 175 | -90 | Higher energy conformer. |

| Conf_3 | 2.10 | -66 | 178 | Higher energy conformer. |

Data is representative, based on findings for a similar piperidine-containing structure, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, to illustrate the concept of conformational energy differences. researchgate.net

Reaction Mechanism Studies Using Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For pyridine derivatives, theoretical studies can map out reaction pathways, identify intermediates and transition states, and calculate the associated energy changes, providing a level of detail that complements experimental kinetic studies. researchgate.netresearchgate.net

The pyridine ring, being electron-deficient, is susceptible to Nucleophilic Aromatic Substitution (SNAr), a critical reaction for functionalizing the ring with nucleophiles like piperidine. pearson.commasterorganicchemistry.com The mechanism proceeds via a two-step addition-elimination pathway. pearson.com

Nucleophilic Addition: The nucleophile (e.g., piperidine) attacks an electron-deficient carbon atom of the pyridine ring. This step forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. pearson.com The negative charge is stabilized by the electron-withdrawing nature of the ring nitrogen and any other electron-withdrawing substituents. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored through the departure of a leaving group from the carbon atom that was attacked. pearson.com

Computational studies, particularly using DFT, can model this entire pathway. For example, in reactions of piperidine with dinitropyridines, calculations show that the electron-withdrawing nitro groups greatly enhance the electrophilic character of the pyridine ring, facilitating the initial nucleophilic attack. researchgate.netresearchgate.net Some computational results suggest a concerted mechanism where the nucleophilic attack and leaving group displacement occur simultaneously, without the formation of a stable intermediate. researchgate.net

A key advantage of computational chemistry is the ability to calculate activation energies (the energy barrier for a reaction) and analyze the geometry of transition states. researchgate.net This information is vital for understanding reaction rates and selectivity.

In the context of the SNAr mechanism, DFT calculations can identify the transition state structure corresponding to the nucleophilic attack. Studies on the reaction of piperidine with substituted pyridines have shown that electron-withdrawing groups, such as nitro groups, not only make the reaction more thermodynamically favorable but also stabilize the transition state, thereby lowering the activation energy for the reaction. researchgate.net

Furthermore, computational analysis of reactions between piperidine and substituted N-methylpyridinium ions revealed a mechanism where the rate-determining step is the deprotonation of the substrate-piperidine addition intermediate by a second molecule of piperidine. nih.govnih.gov Computational results indicated that the subsequent loss of the leaving group could proceed through different pathways (E2 or E1cB-like) depending on the nature of the leaving group. nih.gov

Table 3: Calculated Activation Parameters for SNAr-type Reactions

| Reactant System | Computational Method | Calculated Parameter | Value |

|---|---|---|---|

| 2-Ethoxy-3,5-dinitropyridine + Piperidine | DFT | Activation Energy | Favorable (lowered by nitro groups) researchgate.net |

| 2-Methoxy-3,5-dinitropyridine + Piperidine | DFT | Activation Energy | Favorable (lowered by nitro groups) researchgate.netresearchgate.net |

| 2-Cyano-N-methylpyridinium + Piperidine | Experimental/Kinetic | Third-order rate constant k_3 (M⁻²s⁻¹) at 25°C | 0.224 nih.gov |

This table combines qualitative findings from computational studies and quantitative data from experimental kinetics of closely related systems to illustrate the factors influencing reactivity.

Reactivity and Reaction Mechanisms of 3 Piperidin 3 Ylmethyl Pyridine and Its Derivatives

Reactions of the Pyridine (B92270) Ring

The pyridine ring in 3-(Piperidin-3-ylmethyl)pyridine is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic and radical reactions. The (piperidin-3-ylmethyl) substituent, being an alkyl group, exerts a weak electron-donating inductive effect on the pyridine ring.

Electrophilic Aromatic Substitution (Preferred Positions)

Due to the electronegativity of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), requiring harsh reaction conditions. quora.comquora.comquimicaorganica.org The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic attack preferentially occurs at the meta positions (C3, C5), where the electron density is comparatively higher. quora.comquimicaorganica.org

Attack at the C2 or C4 positions leads to a destabilized carbocation intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom. study.com In contrast, attack at the C3 position results in a more stable intermediate where the positive charge is distributed across the carbon atoms of the ring. study.com

For this compound, the C3 position is already substituted. The (piperidin-3-ylmethyl) group is a weakly activating alkyl substituent. Therefore, electrophilic substitution will be directed to the other meta-position, C5, which is the preferred site for electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Preferred Position of Substitution |

|---|---|

| Nitration (e.g., HNO₃/H₂SO₄) | C5 |

| Sulfonation (e.g., SO₃/H₂SO₄) | C5 |

Nucleophilic Substitution Reactions (Preferred Positions)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions. stackexchange.comquora.comstudy.com Attack at these positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C3 position does not allow for this stabilization, making substitution at this position much less favorable. stackexchange.com

In this compound, the preferred positions for nucleophilic substitution are C2 and C4. The presence of a good leaving group at one of these positions is typically required for the reaction to proceed.

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org For this compound, this reaction would be expected to yield a mixture of 2-amino and 4-amino substituted products.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted this compound

| Reaction | Preferred Position of Substitution |

|---|---|

| With strong nucleophiles (e.g., NaNH₂) | C2 and C4 |

| SNAr with leaving group at C2 | C2 |

Oxidation and Reduction Chemistry of the Pyridine Nitrogen

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. nih.govarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating by resonance and electron-withdrawing inductively, which activates the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.eduthieme-connect.de